![molecular formula C20H20N2O9 B562710 2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate CAS No. 1076200-02-6](/img/structure/B562710.png)
2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate, also known as 2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate, is a useful research compound. Its molecular formula is C20H20N2O9 and its molecular weight is 432.385. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One study discusses the synthesis and diuretic activity of related compounds, indicating a method for producing 9-bromo-substituted products with enhanced diuretic activity compared to their non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013). This reflects the chemical versatility and potential medicinal applications of similar compounds.
Molecular Rearrangement and Synthesis
Another study focuses on the molecular rearrangement and new synthesis pathways of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, a process that may be relevant for synthesizing variants of the specified compound. This research underscores the compound's role in exploring new synthetic routes and chemical behaviors (Klásek, Kořistek, Sedmera, & Halada, 2003).
Antitubercular Activity
Research into 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid N-R-amides presents an improved method for preparation and evaluates the antitubercular activities of the synthesized compounds. This demonstrates the therapeutic potential of related compounds in treating tuberculosis (Ukrainets, Tkach, & Grinevich, 2008).
Catalysis and Biological Activity
Further, the synthesis of imidazolo analogues of the redox cofactor pyrroloquinoline quinone (PQQ) has been developed, shedding light on the catalytic and biological activities of these compounds. Such research points to the compound's relevance in understanding biochemical processes and exploring its potential as a vitamin (Fouchard, Tillekeratne, & Hudson, 2004).
Mecanismo De Acción
Target of Action
The primary target of 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal, also known as Pyrroloquinoline quinone (PQQ), is various bacterial dehydrogenases . These enzymes play a crucial role in the oxidation-reduction process, which is fundamental to energy production in cells.
Mode of Action
PQQ serves as a redox cofactor for these dehydrogenases, providing unique redox-features . It participates in the electron transfer process, facilitating the conversion of substrates to products in enzymatic reactions .
Biochemical Pathways
PQQ is involved in the biosynthesis pathway of numerous alcohol and aldose dehydrogenases . It is derived from the two amino acids glutamate and tyrosine encoded in the precursor peptide PqqA . Five reactions are necessary to form this quinone cofactor .
Pharmacokinetics
As a water-soluble and heat-stable compound , it is likely to have good bioavailability and stability in the body.
Result of Action
The action of PQQ results in the facilitation of various biological reactions that range from oxidative deaminations to free-radical redox reactions . This can lead to the production of energy in cells and the breakdown of certain substances.
Action Environment
The action, efficacy, and stability of PQQ can be influenced by various environmental factors. For instance, its redox activity can be affected by the presence of oxygen and other redox-active substances
Propiedades
IUPAC Name |
2-O-ethyl 7-O,9-O-dimethyl 5,5-dimethoxy-4-oxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O9/c1-6-31-19(26)12-8-10-14(21-12)13-9(17(24)27-2)7-11(18(25)28-3)22-15(13)20(29-4,30-5)16(10)23/h7-8,21H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQFOHFRVZRQRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C3=C(C(C2=O)(OC)OC)N=C(C=C3C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652554 |
Source


|
| Record name | 2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076200-02-6 |
Source


|
| Record name | 2-Ethyl 7,9-dimethyl 4,5-dihydro-5,5-dimethoxy-4-oxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076200-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Oxo-2-azetidinyl)amino]benzoic acid](/img/structure/B562627.png)
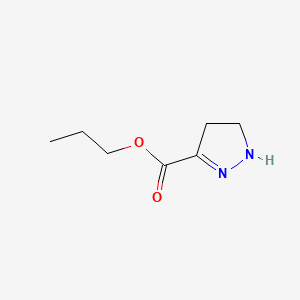
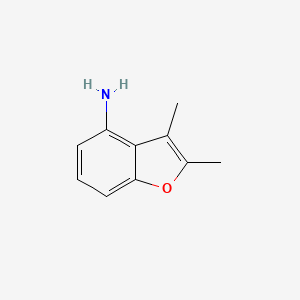
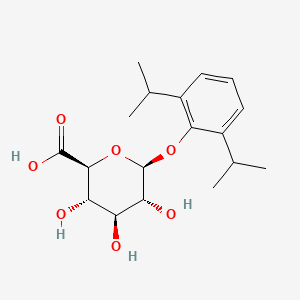
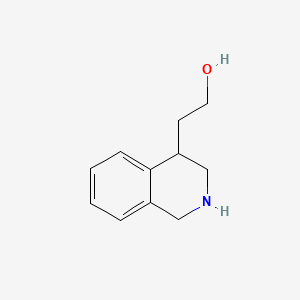
![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)

pyrimidin-2-one;hydrochloride](/img/structure/B562641.png)
![(7S,7AS)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B562644.png)
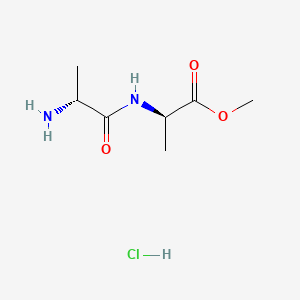

![1-[4-(Propylsulfonyl)phenyl]ethanone](/img/structure/B562649.png)